Menthone
Overview
Description
L-Menthone and Antidepressant-like Effects
L-Menthone (MTN) is traditionally used in Chinese medicine and is known for its cooling properties and pain relief. A study investigated its potential antidepressant-like effects in mice subjected to unpredictable chronic mild stress (UCMS). The study found that MTN treatment significantly alleviated depression symptoms in mice, as evidenced by behavioral tests. MTN also reduced levels of NLRP3 and caspase-1 and reversed UCMS-induced alterations in neurotransmitter concentrations, suggesting its role in regulating inflammatory cytokines and central neurotransmitters .
Metabolism of Menthone in Peppermint
Menthone is a major component of peppermint oil and undergoes rapid metabolism during the flowering stage of peppermint. A study demonstrated that (-)-menthone is metabolized into (+)-neomenthyl-beta-d-glucoside, a major nonvolatile metabolite. This finding provides insight into the glycosylation process as an early step in monoterpene catabolism .
Menthol and Biological Properties
Menthol, a cyclic monoterpene alcohol, is derived from similar sources as menthone and is widely used for its cooling effects and minty smell. It is used in various consumer products and has biological activities such as antibacterial, antifungal, and analgesic effects. Menthol also enhances the dermal penetration of pharmaceuticals. This review highlights the chemical and biological properties of menthol, which shares a close relationship with menthone .
Biogenetic Studies and Stereoselective Analysis
Deuterium-labeled menthone and isomenthone isotopomers were synthesized for biogenetic studies. The stereoisomers were analyzed using enantioselective multidimensional gas chromatography/mass spectrometry, which is crucial for understanding the biosynthesis of terpenoid compounds .
Chirality Transfer in Menthone Derivatives
A study explored how chirality from menthone or camphor is transferred to a 2,2'-biphenol residue. The synthesis of C(2)-symmetric molecules derived from menthone was developed, and the resulting compounds showed potential as ligands in catalysts for asymmetric synthesis .
Synthesis and Oligomerization of ε-Lactams from Menthone
Menthone-derived lactams were oligomerized to obtain oligoamides containing alkyl groups and stereocenters. The study also demonstrated a regioselective synthesis of these lactams via Beckmann rearrangement, paving the way for sustainable long-chain polyamides with unique structures .
NMR and Molecular Modelling of Menthone
The study compared NMR and molecular modeling to determine the conformations of menthone and isomenthone. It found that the cis isomer, isomenthone, exists in two major conformations, and the equilibrium mix was determined using proton NMR. The results were consistent with DFT calculations, providing valuable information on the conformer populations .
Enantiopure Scorpionate Ligand Derived from Menthone
An enantiopure chiral tripod ligand was synthesized from menthone, leading to the formation of complexes with this ligand. The study included the synthesis of such complexes with ruthenium, manganese, and rhenium, and provided structural analyses through single-crystal X-ray structure analyses .
Glutathione Conjugates of Pulegone and Menthofuran
This study focused on the formation of S- and N-linked glutathione conjugates of pulegone and menthofuran, metabolites related to menthone. The tandem mass spectrometric analysis helped identify the cytochrome P450 enzymes mediating their formation and provided insights into the bioactivation of these compounds .
Reactions of Menthone with Alkyl Amines and Amino Acids
Menthone's reactions with alkyl-amines and amino acids were studied, revealing the formation of various compounds, such as 3-propylamino-p-menthane. The study provided yields and the cis/trans ratio of the reaction products, contributing to the understanding of menthone's reactivity .
Scientific Research Applications
Menthone in Aromatic and Pharmacological Properties
Research on Mentha arvensis L., which contains menthone, reveals its importance in socio-economic and pharmacological areas due to its aromatic properties from essential oils rich in monoterpenes. These properties contribute to its characteristic mint flavor, making it valuable in aromatherapy and pharmacology (Tiwari, 2016).
Menthone as a Pesticide Alternative
Menthone, as a major constituent of pennyroyal (Mentha pulegium) essential oil, is noted for its strong pesticidal and antioxidant properties. It is effective as a biocide against various pests, offering an environmentally friendly alternative to conventional pesticides (Domingues & Santos, 2019).
Menthone for Allergic Inflammation and Asthma
Menthone inhalation has been found to alleviate allergic inflammation in asthmatic mice, showing potential as a treatment method for allergic asthma. It affects serum ratios and cytokine production, highlighting its anti-inflammatory capabilities (Su & Lin, 2022).
Antidepressant-Like Effects
L-Menthone has been identified to have antidepressant-like effects in mice exposed to stress. It alters levels of neurotransmitters and inflammatory cytokines in the hippocampus, suggesting potential applications in depression treatment (Xue et al., 2015).
Anti-Inflammatory Mechanism in Skin Cells
Menthone suppresses proinflammatory cytokines in skin cells, providing molecular evidence for its effect in inflammatory reactions. This property makes it useful for skin-related treatments (Cheng et al., 2008).
Metabolic Pathway Analysis in Peppermint
Research on peppermint (Mentha x piperita) reveals menthone's role in essential oil biosynthesis, particularly in the production of menthol and neomenthol. This insight is valuable for biotechnological applications aimed at improving production yields of menthol (Davis et al., 2005).
Menthone in Transdermal Drug Delivery
Studies show that menthone enhances the transdermal absorption of drugs. It affects the skin's biophysical properties and could be used in pharmaceutical applications for improved drug delivery (Wang et al., 2016).
Antimicrobial Effect Against MRSA
Menthone exhibits potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), involving alterations in membrane properties and lipid profiles. This indicates its potential in developing new antimicrobial strategies (Zhao et al., 2023).
Gastroprotective Effect
Menthol, closely related to menthone, demonstrates gastroprotective properties through anti-apoptotic, antioxidant, and anti-inflammatory mechanisms. This suggests potential applications in treating gastric ulcers (Rozza et al., 2014).
Menthone in Plant Growth and Essential Oil Biosynthesis
Application of bioregulators in Mentha arvensis L. enhances plant growth, essential oil biosynthesis, and expression of oil biosynthetic pathway genes, including those related to menthone. This indicates potential agricultural benefits (Bose et al., 2013).
Synthesis and Characterization of Menthone Derivatives
New menthone derivative compounds, such as menthopyrazole, have been synthesized, demonstrating the versatility of menthone in the development of heterocyclic compounds with potential biological activity (Ansari et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGAXVYCFJBMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859154 | |
Record name | 5-Methyl-2-(1-methylethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], colourless to pale yellowish liquid with a mint-like odour, colourless slightly oily liquid with a peppermint odour | |
Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Menthone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5944 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Menthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | dl-Isomenthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
210 °C | |
Record name | MENTHONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |
Record name | MENTHONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Menthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.888-0.895, 0.895-0.925 | |
Record name | Menthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | dl-Isomenthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.27 [mmHg] | |
Record name | Menthone | |
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URL | https://haz-map.com/Agents/5944 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
p-Menthan-3-one | |
Color/Form |
Colorless, oily, mobile liq | |
CAS RN |
10458-14-7, 89-80-5, 491-07-6, 18309-28-9 | |
Record name | p-Menthan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10458-14-7 | |
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Record name | p-Menthan-3-one | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010458147 | |
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Record name | Menthone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15920 | |
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Record name | MENTHONE | |
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Record name | MENTHONE | |
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Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |
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Record name | 5-Methyl-2-(1-methylethyl)cyclohexanone | |
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Record name | trans-menthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765 | |
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Record name | Isomenthone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.026 | |
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Record name | p-menthan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.846 | |
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Record name | (2S-cis)-2-(isopropyl)-5-methylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MENTHONE | |
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Citations
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